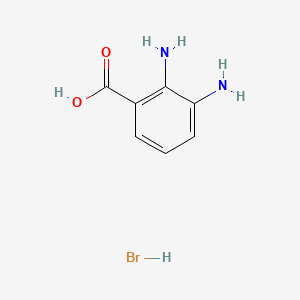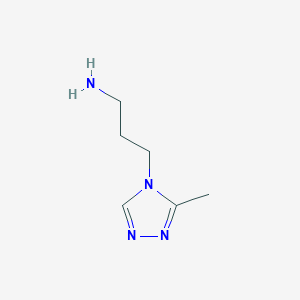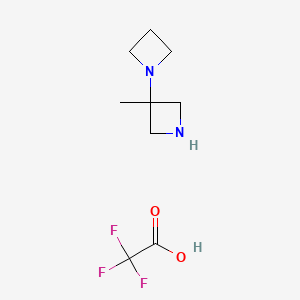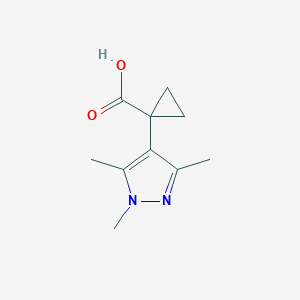
1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropane ring attached to a trimethylated pyrazol-4-yl group, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions. The resulting pyrazole can then be further functionalized to introduce the cyclopropane ring and the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often employs catalytic systems to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions may employ lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution reactions typically involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction products can be alcohols, amines, and amides.
Substitution products may include various substituted pyrazoles and cyclopropanes.
Applications De Recherche Scientifique
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which 1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is structurally similar to other pyrazole derivatives, such as 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid. the presence of the trimethyl group on the pyrazole ring distinguishes it from its counterparts, providing unique chemical and biological properties. Other similar compounds include:
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
1-(1-propyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
1-(1-butyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
These compounds share the cyclopropane and pyrazole motifs but differ in the alkyl group attached to the pyrazole ring, leading to variations in their reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(1,3,5-trimethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(7(2)12(3)11-6)10(4-5-10)9(13)14/h4-5H2,1-3H3,(H,13,14) |
Clé InChI |
CTAROMQBFQBVKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




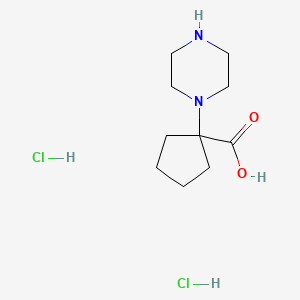
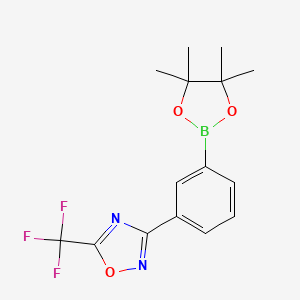
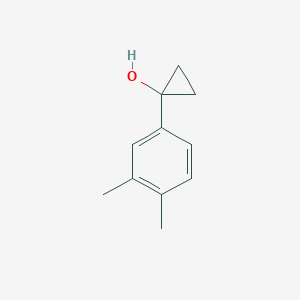
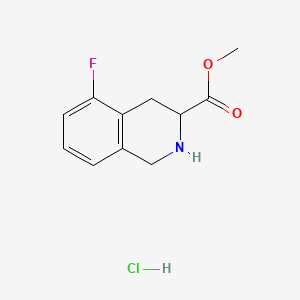
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
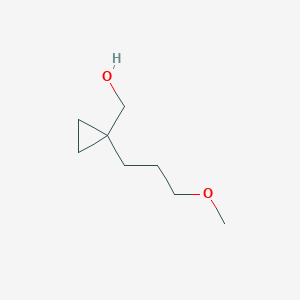
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
